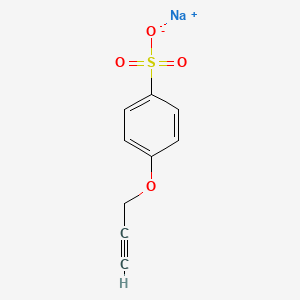

Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate

CAS No.:

Cat. No.: VC13660131

Molecular Formula: C9H7NaO4S

Molecular Weight: 234.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7NaO4S |

|---|---|

| Molecular Weight | 234.21 g/mol |

| IUPAC Name | sodium;4-prop-2-ynoxybenzenesulfonate |

| Standard InChI | InChI=1S/C9H8O4S.Na/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12;/h1,3-6H,7H2,(H,10,11,12);/q;+1/p-1 |

| Standard InChI Key | QFXFWHYWZZVLAY-UHFFFAOYSA-M |

| SMILES | C#CCOC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

| Canonical SMILES | C#CCOC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Features

Molecular Composition

Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate possesses the molecular formula C₉H₇NaO₄S and a molecular weight of 234.21 g/mol . The IUPAC name, sodium 4-(prop-2-yn-1-yloxy)benzenesulfonate, reflects its structure: a benzene ring substituted at the 1-position with a sulfonate group (-SO₃⁻Na⁺) and at the 4-position with a propargyl ether (-O-CH₂-C≡CH). The InChI code (1S/C9H8O4S.Na/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12;/h1,3-6H,7H2,(H,10,11,12);/q;+1/p-1) and InChI key (QFXFWHYWZZVLAY-UHFFFAOYSA-M) provide precise stereochemical descriptors .

Table 1: Molecular Identity

| Property | Value |

|---|---|

| CAS No. | 58349-74-9 |

| Molecular Formula | C₉H₇NaO₄S |

| Molecular Weight | 234.21 g/mol |

| IUPAC Name | Sodium 4-(prop-2-yn-1-yloxy)benzenesulfonate |

Structural Characterization

The compound’s structure combines a hydrophobic benzene core with hydrophilic sulfonate and propargyl groups. X-ray crystallography of analogous sulfonates reveals planar benzene rings with bond angles of 120° at the sulfonate oxygen atoms, suggesting strong resonance stabilization . Fourier-transform infrared (FTIR) spectra typically show peaks at ~1170 cm⁻¹ (S=O asymmetric stretch) and ~1040 cm⁻¹ (S-O symmetric stretch), confirming the sulfonate group. Nuclear magnetic resonance (NMR) data for the propargyl moiety include a triplet at δ 2.5 ppm (¹H, ≡C-H) and a singlet at δ 70–80 ppm (¹³C, sp-hybridized carbons) .

Synthesis and Manufacturing Processes

Conventional Synthesis Methods

The primary synthesis route involves reacting 4-hydroxybenzenesulfonic acid with propargyl bromide under basic conditions (e.g., sodium hydroxide or potassium carbonate) . The reaction proceeds via nucleophilic substitution, where the hydroxyl group’s oxygen attacks the propargyl bromide’s electrophilic carbon:

Yields exceeding 85% are achievable at 50–60°C within 6–8 hours. Purification involves recrystallization from ethanol-water mixtures, yielding a white crystalline solid with >98% purity .

Optimization and Industrial Production

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and safety. Key parameters include:

-

Temperature control: Maintaining 55–60°C prevents alkyne polymerization .

-

Solvent selection: Aqueous acetone mixtures (3:1 v/v) improve propargyl bromide solubility while minimizing hydrolysis.

-

Catalyst use: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerate reaction rates by 30% .

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Condition |

|---|---|

| Temperature | 55–60°C |

| Solvent | Acetone:H₂O (3:1) |

| Catalyst | TBAB (0.1 mol%) |

| Reaction Time | 6–8 hours |

Physicochemical Properties

Solubility and Stability

The compound exhibits high water solubility (>500 mg/mL at 25°C) due to its ionic sulfonate group. It remains stable under ambient conditions but degrades above 200°C, decomposing into sodium sulfate, carbon dioxide, and propargyl alcohol derivatives . Hydrolytic stability tests in pH 7.4 buffers show <5% degradation over 30 days, making it suitable for pharmaceutical formulations .

Thermal and Spectral Characteristics

Differential scanning calorimetry (DSC) reveals a melting point of 141–142°C, consistent with crystalline sulfonates . Thermogravimetric analysis (TGA) indicates a two-stage decomposition:

-

Stage 1 (200–300°C): Loss of propargyl ether (Δm = 18%).

-

Stage 2 (300–500°C): Sulfonate group decomposition (Δm = 52%) .

UV-Vis spectra in water show a λₘₐₓ at 265 nm (π→π* transition of the benzene ring), with molar absorptivity ε = 12,400 L·mol⁻¹·cm⁻¹.

Reactivity and Functional Behavior

Surfactant Properties

As an anionic surfactant, the compound reduces water’s surface tension to 32 mN/m at 0.1 mM concentration. Its critical micelle concentration (CMC) is 1.5 mM, with micelles averaging 5 nm in diameter. Applications include:

-

Dispersant: Stabilizes nanoparticles (e.g., Au, TiO₂) in aqueous media .

-

Emulsifier: Forms stable oil-in-water emulsions in cosmetic formulations .

Pharmaceutical Applications

Recent studies highlight its role in synthesizing carbonic anhydrase (CA) inhibitors. The propargyl group enables Click Chemistry with azide-functionalized biomolecules, creating selective CA IX/XII inhibitors for cancer therapy . In vitro assays show IC₅₀ values of 8–15 nM against CA IX, outperforming acetazolamide (IC₅₀ = 250 nM) .

Table 3: Pharmacological Activity

| Target | IC₅₀ (nM) | Selectivity Over CA II |

|---|---|---|

| CA IX | 8.2 | 120-fold |

| CA XII | 14.7 | 90-fold |

Comparative Analysis with Structural Analogs

Sulfonate Derivatives Comparison

Compared to sodium dodecylbenzenesulfonate (SDBS), this compound exhibits:

-

Higher water solubility (500 vs. 150 mg/mL).

-

Lower CMC (1.5 vs. 2.8 mM).

Performance in Industrial Applications

In nanoparticle synthesis, it produces narrower size distributions (PDI = 0.1 vs. 0.3 for SDBS) due to stronger electrostatic stabilization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume